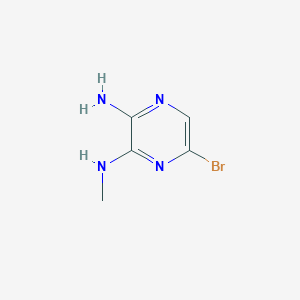

6-Bromo-N2-methylpyrazine-2,3-diamine

Descripción

Significance of Pyrazine (B50134) Scaffolds in Synthetic Chemistry and Material Science

The pyrazine ring is a prevalent feature in numerous compounds of biological and technological importance. Its unique electronic properties and structural rigidity make it a valuable component in various applications, from drug discovery to the design of functional materials. researchgate.net

The pyrazine moiety is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its ability to act as a bioisostere for benzene, pyridine (B92270), and pyrimidine (B1678525) rings allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability. researchgate.net The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.net

This has led to the incorporation of the pyrazine scaffold into numerous clinically significant drugs. thieme-connect.de For instance, Bortezomib is a first-in-class proteasome inhibitor for treating multiple myeloma, and Pyrazinamide (B1679903) is a frontline medication for tuberculosis. thieme-connect.de The widespread presence of this scaffold in medicinal chemistry underscores its importance as a versatile building block for creating novel therapeutic agents. thieme-connect.dersc.org

Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Class | Function of Pyrazine Moiety |

|---|---|---|

| Pyrazinamide | Antitubercular | Core pharmacophore |

| Bortezomib | Anticancer | Structural component influencing target binding |

| Amiloride | Diuretic | Part of the active pharmacophore |

| Sulfametopyrazine | Antibacterial | Key structural element |

| Paritaprevir | Antiviral | Component of a complex active molecule |

This table is based on information from multiple sources. thieme-connect.de

Beyond pharmaceuticals, pyrazine derivatives are crucial in the flavor and fragrance industry, where alkylpyrazines are known for their characteristic nutty and roasted aromas found in foods like coffee and cocoa. researchgate.netbeilstein-journals.org In material science, pyrazine-based structures are utilized in the development of low-bandgap π-conjugated polymers for photovoltaic devices and as components in organic light-emitting diodes (OLEDs). bldpharm.com They also serve as effective corrosion inhibitors, attributed to the nitrogen atoms facilitating strong adsorption onto metal surfaces. bldpharm.com

Pyrazine (C₄H₄N₂) is a heterocyclic aromatic compound. beilstein-journals.org It consists of a six-membered ring with four carbon atoms and two nitrogen atoms at opposing positions (1,4-). thieme-connect.de This symmetrical arrangement results in a zero net dipole moment. rsc.org The pyrazine ring is aromatic, with a resonance energy of 24.3 kcal/mol, which imparts significant stability to the structure. rsc.org

The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient compared to benzene. nih.gov This alters its reactivity; the electron density on the carbon atoms is reduced, making them less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. rsc.orgcato-chem.com Pyrazine is also a weak base, with a pKa of 0.65 for its conjugate acid, making it less basic than pyridine and pyrimidine. rsc.org

Table 2: Key Properties of the Pyrazine Ring

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g/mol |

| Appearance | White crystalline solid |

| Aromaticity | Aromatic, 6 π-electron system |

| Basicity (pKa) | 0.65 (for the conjugate acid) |

| Reactivity | Prone to nucleophilic substitution; resistant to electrophilic substitution |

This table is compiled from information found in multiple sources. rsc.orgbeilstein-journals.org

The Role of Halogenated Pyrazines as Key Synthetic Intermediates

The introduction of halogen atoms, particularly bromine, onto the pyrazine ring is a critical strategy in synthetic organic chemistry. Halogenated pyrazines are not typically the final target molecules but rather serve as highly valuable intermediates, enabling the construction of more complex, functionalized derivatives. nih.govrsc.org

A bromine atom on the pyrazine ring acts as a versatile "synthetic handle." It functions as an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, provides a reactive site for a wide array of transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Modern synthetic methods heavily rely on these transformations. For example, bromopyrazines are common substrates in:

Suzuki-Miyaura Coupling: Reacting with boronic acids to form C-C bonds. thieme-connect.deresearchgate.net

Sonogashira Coupling: Reacting with terminal alkynes to introduce alkynyl groups. researchgate.net

Heck Coupling: Reacting with alkenes. researchgate.net

Stille Coupling: Reacting with organostannanes. researchgate.net

The ability to use the bromine atom to selectively introduce diverse substituents is fundamental to building molecular complexity and is a cornerstone of modern drug discovery and materials science. researchgate.netbldpharm.com This strategy has been employed in the synthesis of numerous complex molecules, including pyrazine-based chalcones with antimicrobial properties and various derivatives with potential anticancer activity. nih.gov

By leveraging the reactivity of the bromine handle, halogenated pyrazines serve as direct precursors to a multitude of advanced heterocyclic compounds. A notable example is the synthesis of the bisindole alkaloid Alocasin A, which utilizes a double Suzuki-Miyaura coupling reaction starting from 2,5-dibromopyrazine. thieme-connect.de This transformation elegantly demonstrates how a simple halogenated pyrazine can be elaborated into a complex natural product scaffold.

Furthermore, the sequential and regioselective nature of cross-coupling reactions on di- or tri-halogenated pyrazines allows for the creation of asymmetrically substituted pyrazines, which would be difficult to access through other methods. researchgate.net This control is essential for building libraries of compounds for structure-activity relationship (SAR) studies in drug development. The conversion of a stable but reactive bromopyrazine intermediate into a more complex, functionalized molecule is a routine yet powerful strategy in contemporary organic synthesis. researchgate.net

Overview of N2-Substituted Pyrazinediamines in Advanced Chemical Synthesis

While the pyrazine ring itself is a valuable scaffold, the introduction of specific functional groups dictates its ultimate utility. Pyrazine-2,3-diamines, particularly those with N-substituents, are a class of intermediates prized for their role in constructing fused heterocyclic systems. The subject of this article, 6-Bromo-N2-methylpyrazine-2,3-diamine, belongs to this class.

The primary synthetic application of pyrazine-2,3-diamines is as precursors to pteridines (pyrazino[2,3-d]pyrimidines). thieme-connect.de The two adjacent amino groups at the C2 and C3 positions act as a dinucleophilic component in cyclocondensation reactions. beilstein-journals.org When reacted with 1,2-dicarbonyl compounds (such as glyoxal (B1671930) or benzil) or their equivalents, the pyrazine-2,3-diamine undergoes a condensation reaction to form a new, fused pyrimidine ring, yielding the pteridine (B1203161) core structure. thieme-connect.de

The pteridine framework is biologically significant as it forms the core of essential cofactors like folic acid and riboflavin. rsc.org Therefore, substituted pyrazinediamines are critical building blocks for the synthesis of novel pteridine derivatives, which are investigated for a wide range of biological activities. The presence of other substituents on the starting pyrazine ring, such as the bromine atom and the N-methyl group in this compound, allows for the synthesis of specifically functionalized pteridines. The bromine atom can be carried through the cyclocondensation reaction and used for subsequent cross-coupling modifications on the final pteridine product, while the N-methyl group influences the properties and potential binding interactions of the target molecule.

Importance of Amino Groups in Pyrazine Derivatives

The amino groups are crucial functional groups in many biologically active pyrazine derivatives. Their presence significantly influences the molecule's ability to interact with biological targets, primarily through the formation of hydrogen bonds. researchgate.netnih.gov The nitrogen atoms of the amino groups can act as hydrogen bond donors, while the pyrazine nitrogens can act as hydrogen bond acceptors, facilitating specific binding to proteins and enzymes. researchgate.net

The basicity of the amino groups also plays a role in the pharmacokinetic properties of the molecule. Furthermore, these amino groups serve as synthetic handles, allowing for further structural modifications. Through reactions such as acylation, alkylation, and coupling reactions, a variety of substituents can be introduced, enabling the exploration of structure-activity relationships (SAR). tandfonline.com For instance, the presence of an amino group at the C8 position of some imidazo[1,2-a] pyrazine derivatives was found to be important for their antioxidant properties. tsijournals.com

Design Rationale for Substituted Pyrazine Diamines

The design of substituted pyrazine diamines like this compound is a strategic process in medicinal chemistry aimed at developing molecules with specific biological activities. nih.govmdpi.com The pyrazine ring serves as a rigid scaffold, and the substituents are chosen to modulate the physicochemical and pharmacological properties of the compound. researchgate.netresearchgate.net

The rationale for the specific substituents in this compound includes:

Pyrazine Core: Provides a well-established heterocyclic framework known for its presence in numerous bioactive compounds. nih.govsemanticscholar.org Its aromatic and electron-deficient character is key to its chemical reactivity and biological interactions. researchgate.net

Amino Groups: As discussed, these are critical for target interaction through hydrogen bonding and provide sites for further chemical modification to optimize activity and selectivity. researchgate.net

Bromo Substituent: The bromine atom can significantly impact the compound's properties. It can enhance binding affinity by occupying hydrophobic pockets in a target protein. Additionally, the bromine atom is a valuable synthetic tool, enabling further diversification of the molecule through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. rsc.org Bromination of aminopyrazines is a common strategy to introduce this functionality. tsijournals.com

N-Methyl Group: The methylation of one of the amino groups can fine-tune the electronic properties and steric profile of the molecule. This can lead to improved target selectivity and can also block metabolic pathways, thereby increasing the compound's stability and duration of action in a biological system.

This strategic combination of a core scaffold and specific functional groups is a common approach in structure-based drug design to create novel compounds with desired therapeutic effects. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-N-methylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXGNNJZVMTPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480084 | |

| Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55635-63-7 | |

| Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-(methylamino)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo N2 Methylpyrazine 2,3 Diamine and Analogous Structures

Foundational Synthetic Routes to Substituted Pyrazines

The construction of the pyrazine (B50134) ring is a cornerstone of synthesizing a wide array of functionalized molecules. Several classical and modern methods have been developed to achieve this, primarily revolving around condensation and cyclization reactions.

Condensation Reactions Involving Diamines and α-Dicarbonyl Compounds

A well-established and versatile method for pyrazine synthesis is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govresearchgate.net This reaction, followed by an oxidation step, leads to the formation of the aromatic pyrazine ring. The mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which is then aromatized.

The choice of reactants allows for the introduction of various substituents onto the pyrazine core. For instance, using a substituted 1,2-diamine or a substituted α-dicarbonyl compound will result in a correspondingly substituted pyrazine. However, a significant limitation of this method, particularly with unsymmetrical dicarbonyl compounds, is the potential for the formation of isomeric products, which can complicate purification and reduce the yield of the desired compound. rsc.org

| Reactant 1 | Reactant 2 | Product | Notes |

| 1,2-Diamine | α-Dicarbonyl | Dihydropyrazine | Intermediate |

| Dihydropyrazine | Oxidizing Agent | Substituted Pyrazine | Aromatization step |

Table 1: Generalized Condensation Reaction for Pyrazine Synthesis

Ring Closure and Cyclization Strategies for Pyrazine Formation

Beyond the classical condensation approach, various ring closure and cyclization strategies offer alternative pathways to the pyrazine nucleus. rsc.orgresearchgate.net These methods often provide better control over regioselectivity and can be adapted to create complex pyrazine derivatives.

One such strategy involves the cyclization of α-amino ketones, which can self-condense to form symmetrical pyrazines. rsc.org While efficient for symmetrical products, this method is less suitable for unsymmetrical pyrazines as it typically yields a mixture of products. rsc.org Other innovative approaches include the cyclization of N-allyl malonamides, which, after a diazidation step, can undergo thermal or copper-mediated cyclization to yield highly substituted pyrazines bearing ester and hydroxy groups. rsc.orgrsc.orgresearchgate.net

Bromination Techniques for Pyrazine Rings

The introduction of a bromine atom onto the pyrazine ring is a key step in the synthesis of 6-Bromo-N2-methylpyrazine-2,3-diamine. The position of bromination is influenced by the electronic properties of the substituents already present on the ring.

Regioselective Bromination of Aminopyrazines

The presence of amino groups on the pyrazine ring significantly influences the regioselectivity of electrophilic substitution reactions like bromination. Amino groups are activating and ortho-, para-directing. In the case of 2-aminopyrazine, bromination can occur at the 3- and/or 5-positions. thieme.de The precise conditions, including the brominating agent and solvent, can be tuned to favor the formation of a specific isomer. For instance, methods have been developed to achieve the regioselective synthesis of 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) by controlling the stoichiometry of the halogenating agent. thieme.de

Application of N-Bromosuccinimide (NBS) in Pyrazine Bromination

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of various organic compounds, including heterocyclic systems like pyrazine. reddit.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com It is often favored over liquid bromine due to its solid nature, which makes it easier and safer to handle. masterorganicchemistry.com

NBS can participate in both electrophilic and radical bromination reactions, depending on the reaction conditions. For the bromination of electron-rich aromatic systems like aminopyrazines, an electrophilic substitution mechanism is typically operative. The reaction is often carried out in a suitable solvent, and the regioselectivity is governed by the directing effects of the substituents on the pyrazine ring.

| Substrate | Brominating Agent | Product(s) | Key Factor |

| 2-Aminopyrazine | NBS | 2-Amino-5-bromopyrazine and/or 2-Amino-3,5-dibromopyrazine | Stoichiometry of NBS |

| 8-chloroimidazo[1,5-a]pyrazine | NBS | 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivative | The more electron-rich imidazole (B134444) ring is preferentially brominated. reddit.com |

Table 2: Examples of Pyrazine Bromination using NBS

Bromination of Hydroxypyrazines as Precursors

An alternative strategy for the synthesis of brominated aminopyrazines involves the bromination of a hydroxypyrazine precursor, followed by conversion of the hydroxyl group to an amino group. Hydroxypyrazines can be synthesized through methods such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. google.combeilstein-journals.org

Introduction of the N2-Methylamino Moiety

The regioselective introduction of an N-methylamino group at the C2 position of a pyrazine ring, particularly in the presence of other functionalities like a bromine atom and an additional amino group, presents a significant synthetic challenge. The methodologies to achieve this transformation can be broadly categorized into direct amination reactions and sequential functionalization approaches.

Direct amination of a suitable brominated pyrazine precursor with methylamine (B109427) is a straightforward approach for the introduction of the N2-methylamino group. The success of this reaction is highly dependent on the reactivity of the starting material and the reaction conditions. For instance, the synthesis of 2-Bromo-6-methylaminopyridine has been achieved by reacting 2,6-Dibromopyridine with methylamine under high pressure and temperature, a method adapted from microwave-assisted reactions. This approach suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from a di- or tri-halogenated pyrazine precursor.

The regioselectivity of the amination is a key consideration. In a di-halogenated pyrazine, the position of the initial amination can be influenced by the electronic effects of the existing substituents and the reaction conditions. Subsequent amination with a different amine, such as methylamine, would then complete the synthesis of the desired diamine.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2,6-Dibromopyridine | Methylamine | High pressure, high temperature | 2-Bromo-6-methylaminopyridine | 54.1 |

| 2,6-Dibromopyridine | Methylamine | High pressure, high temperature | 2,6-Dimethylaminopyridine | 37.7 |

This table presents data for the synthesis of analogous aminopyridines, illustrating the feasibility of direct amination reactions.

A more controlled and often higher-yielding approach involves the sequential functionalization of the pyrazine core. This strategy allows for the precise placement of different amino groups. For pyrazinediamines, this could involve the initial introduction of an amino group, followed by a second, regioselective amination with methylamine.

The order of introduction of the substituents is crucial. For example, starting with 2-amino-3,5-dibromopyrazine, a nucleophilic aromatic substitution reaction could potentially be used to introduce the methylamino group at one of the bromine-substituted positions. The choice of reaction conditions, including solvent, temperature, and the presence of a catalyst, would be critical to control the regioselectivity of this transformation.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of efficient, selective, and environmentally benign methodologies. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex heterocyclic molecules.

Palladium-catalyzed cross-coupling reactions are particularly valuable for the functionalization of halogenated pyrazines. These methods offer mild reaction conditions, high functional group tolerance, and excellent yields.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While this reaction is primarily used for C-C bond formation, its principles can be extended to related cross-coupling reactions. In the context of this compound, a Suzuki-Miyaura reaction could be envisioned to introduce an aryl or other carbon-based substituent at the C6 position by coupling the bromo-derivative with a suitable boronic acid or ester.

A general procedure for a Suzuki-Miyaura coupling on a related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide involves reacting the bromo-compound with an aryl boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a mixture of 1,4-dioxane (B91453) and water. This methodology highlights the potential for functionalizing the bromine position of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85 |

This table illustrates typical conditions for a Suzuki-Miyaura reaction on a brominated pyrazine derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, and it represents a powerful method for the formation of C-N bonds. This reaction is highly relevant for the synthesis of this compound, as it could be used to introduce either the primary amino or the N-methylamino group.

The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency and scope of the reaction. For the synthesis of N,N-dimethylaniline derivatives from aryl triflates, a catalytic system of Pd₂(dba)₃ and XPhos with K₃PO₄ as the base has been shown to be effective. A similar system could be adapted for the amination of a brominated pyrazine precursor with methylamine or ammonia.

The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes, providing a practical route to various aminopyridines. This suggests that a similar approach could be applied to the synthesis of aminopyrazines.

| Aryl Halide | Amine | Catalyst System | Base | Conditions |

| Aryl Triflates | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF, 80 °C |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene, 80 °C |

This table provides examples of catalyst systems and conditions used in Buchwald-Hartwig amination reactions.

One-Pot Synthesis Protocols for Pyrazine Derivatives

One-pot synthesis protocols offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying procedures. In the context of pyrazine derivatives, these methods typically involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net A straightforward and cost-effective one-pot method involves reacting a 1,2-dicarbonyl compound with a 1,2-diamine in aqueous methanol (B129727) with a catalytic amount of potassium tert-butoxide (t-BuOK). tandfonline.com This approach proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization. tandfonline.com

Another advanced one-pot technique allows for the sequential introduction of different functional groups onto the pyrazine ring. acs.org This methodology involves a dilithiation−addition sequence where a dihalopyrazine, such as 2,6-dichloropyrazine, is first dilithiated at very low temperatures (e.g., -100 °C). acs.org Subsequently, the lithiated intermediate can react with a series of electrophiles in the same reaction vessel, enabling the creation of multisubstituted pyrazines in a single, continuous process. acs.org Such protocols are instrumental in building complex molecular architectures from simple pyrazine precursors.

One-pot methodologies have also been developed for fused pyrazine systems, such as pyrazolo[1,5-a]pyrazines. osi.lv These protocols can involve a three-step sequence of amide formation, pyrazine ring closure, and subsequent hydrolysis and dehydration, all performed in a single pot, starting from materials like pyrazole-3-carboxylic acids. osi.lv

Below is a table summarizing various one-pot synthesis protocols for pyrazine derivatives.

Table 1: One-Pot Synthesis Protocols for Pyrazine Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| 1,2-Dicarbonyl, 1,2-Diamine | t-BuOK, Aqueous Methanol, Room Temp | Substituted Pyrazines | Cost-effective, simple, environmentally benign. tandfonline.com |

| 2,6-Dichloropyrazine | n-Butyllithium, 2,2,6,6-tetramethylpiperidine, THF, -100 °C, then Electrophiles | Multisubstituted Pyrazines | Sequential introduction of two different functional groups. acs.org |

| Pyrazole-3-carboxylic acids | Amide formation, ring closure, hydrolysis, dehydration | Pyrazolo[1,5-a]pyrazines | Facile, three-step one-pot protocol. osi.lv |

Environmentally Benign Synthetic Modifications

The development of environmentally benign or "green" synthetic methods is a primary focus in modern chemistry, aiming to reduce hazardous waste and improve energy efficiency. For pyrazine synthesis, several greener approaches have been established. One such method involves the simple condensation of 1,2-diamines and 1,2-dicarbonyls using a catalytic amount of potassium tert-butoxide at room temperature, which avoids harsh conditions and expensive catalysts. researchgate.nettandfonline.com

A significant advancement in green pyrazine synthesis is the use of acceptorless dehydrogenative coupling (ADC) reactions catalyzed by earth-abundant metals like manganese. nih.gov This atom-economical method synthesizes 2,5-dialkyl-substituted pyrazines from the self-coupling of 2-aminoalcohols. nih.gov The reaction, catalyzed by acridine-based pincer complexes of manganese, produces only hydrogen gas and water as byproducts, eliminating the need for stoichiometric oxidants. nih.govacs.org

The choice of solvent is also critical for developing environmentally friendly protocols. The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, has proven to be an effective and sustainable medium for synthesizing 2,5-diarylpyrazines in high yields. researchgate.net Furthermore, biocatalytic methods are emerging as a greener alternative. For instance, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener tert-amyl alcohol solvent, offering high yields under mild conditions (45 °C). rsc.org

The table below compares traditional and environmentally benign synthetic modifications for pyrazine synthesis.

Table 2: Comparison of Traditional vs. Environmentally Benign Synthetic Modifications

| Feature | Traditional Methods | Environmentally Benign Modifications |

|---|---|---|

| Catalysts | Often rely on noble metals (e.g., Palladium) or stoichiometric heavy metal oxidants (e.g., Copper-chromium). tandfonline.comtandfonline.com | Use of earth-abundant metal catalysts (e.g., Manganese) or simple bases (e.g., t-BuOK). tandfonline.comnih.gov |

| Byproducts | Can generate significant inorganic waste. | Generate minimal and benign byproducts like water and H2 gas. nih.gov |

| Solvents | Often use conventional volatile organic compounds (VOCs). | Employ greener solvents like aqueous methanol, deep eutectic solvents, or tert-amyl alcohol. tandfonline.comresearchgate.netrsc.org |

| Reaction Conditions | May require high temperatures and pressures. tandfonline.com | Often proceed under milder conditions, including room temperature or slightly elevated temperatures. tandfonline.comrsc.org |

| Atom Economy | Can be low due to the use of stoichiometric reagents. | High atom economy, particularly in dehydrogenative coupling reactions. nih.gov |

Advanced Spectroscopic and Electrochemical Characterization of 6 Bromo N2 Methylpyrazine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Bromo-N2-methylpyrazine-2,3-diamine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the pyrazine (B50134) ring proton, the protons of the amine and methylamino groups, and the methyl protons.

Pyrazine Proton (H-5): A single aromatic proton is present on the pyrazine ring at the C-5 position. Its chemical shift is anticipated to be in the downfield region, likely between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents.

Amine Protons (-NH₂): The protons of the primary amine group at the C-3 position would likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically expected in the range of δ 4.0-6.0 ppm.

Methylamino Proton (-NHCH₃): The proton on the nitrogen of the methylamino group at the C-2 position is also expected to be a broad singlet, potentially in a similar range to the primary amine protons, from δ 4.0-6.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet (or a doublet if coupling to the NH proton is observed) with an expected chemical shift in the range of δ 2.8-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct carbon signals are expected.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts. The carbons bearing the amino groups (C-2 and C-3) are expected to be the most shielded, with predicted shifts between δ 140 and 155 ppm. The carbon atom attached to the bromine (C-6) would be significantly deshielded, likely appearing in the range of δ 130-145 ppm. The remaining carbon (C-5) is predicted to have a chemical shift between δ 120 and 135 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to be the most upfield signal, with a predicted chemical shift in the range of δ 25-35 ppm.

Predicted ¹H and ¹³C NMR Data

Interactive Data Table

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-5 | 7.0 - 8.0 | - |

| -NH₂ | 4.0 - 6.0 | - |

| -NHCH₃ | 4.0 - 6.0 | - |

| -CH₃ | 2.8 - 3.5 | - |

| C-2 | - | 140 - 155 |

| C-3 | - | 140 - 155 |

| C-5 | - | 120 - 135 |

| C-6 | - | 130 - 145 |

| -CH₃ | - | 25 - 35 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this molecule, a key correlation would be expected between the -NH proton of the methylamino group and the -CH₃ protons, which would appear as a cross-peak if the coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would definitively link the proton signals to their corresponding carbon atoms. For example, a cross-peak would be observed between the H-5 proton signal and the C-5 carbon signal, and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. columbia.edu Key expected correlations would include:

The H-5 proton showing correlations to C-3 and C-6.

The methyl protons showing a correlation to the C-2 carbon.

The amine protons showing correlations to C-2 and C-3.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. researchgate.net There are four nitrogen atoms in this compound: two in the pyrazine ring, one in the primary amine, and one in the methylamino group. The chemical shifts of these nitrogens are influenced by their chemical environment.

Pyrazine Nitrogens (N-1 and N-4): The nitrogen atoms in the pyrazine ring are expected to have chemical shifts in the range of δ -50 to -100 ppm relative to nitromethane. The presence of the electron-donating amino groups would shield these nitrogens compared to unsubstituted pyrazine.

Amine Nitrogens (-NH₂ and -NHCH₃): The exocyclic amine nitrogens will be significantly more shielded than the ring nitrogens. The primary amine nitrogen is predicted to be in the range of δ -300 to -350 ppm, while the secondary methylamino nitrogen would likely be in a similar range, possibly slightly downfield due to the methyl group. researchgate.netnih.gov

The substituent effects of the bromo and amino groups play a significant role in determining the final chemical shifts of the nitrogen atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

N-H Stretching: The primary (-NH₂) and secondary (-NHCH₃) amine groups will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine will show a single band.

C-H Stretching: Aromatic C-H stretching from the pyrazine ring is expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the amine groups will be visible in the 1550-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the amino groups are expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring and the C-Br bond, which may be weak in the IR spectrum.

Predicted IR and Raman Vibrational Frequencies

Interactive Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (amines) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 |

| N-H Bending (amines) | 1550 - 1650 |

| C=N, C=C Stretching (ring) | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-Br Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the pyrazine ring, are expected to result in strong absorption bands in the UV region, likely between 250 and 300 nm. The presence of the amino groups, which are auxochromes, is expected to cause a bathochromic (red) shift compared to unsubstituted pyrazine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These are typically weaker than π → π* transitions and are expected to appear at longer wavelengths, possibly in the range of 300-350 nm.

The bromine substituent may also influence the absorption maxima through its electronic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak: The molecular formula of this compound is C₅H₇BrN₄, with a monoisotopic mass of approximately 202.98 u. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of roughly equal intensity will be observed at m/z values corresponding to [C₅H₇⁷⁹BrN₄]⁺ and [C₅H₇⁸¹BrN₄]⁺.

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule are predicted to include:

Loss of a bromine radical (•Br), resulting in a fragment ion at m/z ~124.

Loss of a methyl radical (•CH₃) from the methylamino group, leading to a fragment at m/z ~188/190.

Cleavage of the pyrazine ring, leading to various smaller fragment ions.

The study of these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar, thermally labile molecules, providing crucial information on molecular weight. semanticscholar.orgnih.gov For this compound, with a molecular formula of C₅H₇BrN₄, ESI-MS in positive ion mode is expected to produce a prominent protonated molecular ion [M+H]⁺.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a distinctive isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the mass spectrum for this compound will exhibit a pair of peaks for the [M+H]⁺ ion at m/z values of approximately 203 and 205, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Further analysis using tandem mass spectrometry (ESI-MS/MS) can elucidate the compound's structure through controlled fragmentation of the parent ion. nih.govresearchgate.net Potential fragmentation pathways for the [M+H]⁺ ion of this compound could include the neutral loss of a methyl radical (•CH₃) or hydrogen bromide (HBr). nih.gov These fragmentation patterns provide confirmatory structural evidence.

Table 1: Predicted ESI-MS Data for this compound This table presents hypothetical but expected data based on the compound's structure.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

|---|---|---|---|

| [M+H]⁺ | 203.0 | 205.0 | Protonated molecular ion |

| [M-CH₃]⁺ | 188.0 | 190.0 | Loss of a methyl group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy, typically to sub-ppm levels. nih.govlongdom.org This technique can easily distinguish between molecules with very similar nominal masses. thermofisher.com For this compound (C₅H₇BrN₄), HRMS provides the exact mass of the molecular ion, confirming its elemental formula and dispelling any ambiguity. researchgate.net

By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be validated with high confidence. This is a critical step in the structural confirmation of newly synthesized or isolated compounds.

Table 2: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₅H₈⁷⁹BrN₄]⁺ | ⁷⁹Br | 203.0032 |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrazine derivatives provides significant insight into the expected solid-state conformation. X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal, revealing bond lengths, angles, and intermolecular interactions. researchgate.netresearchgate.net

Electrochemical Characterization of Pyrazine Derivatives

The electrochemical behavior of pyrazine and its derivatives is of significant interest due to their redox activity, which is central to their applications in areas like organic electronics and flow batteries. dtu.dkmdpi.com The electronic properties of the pyrazine ring are heavily influenced by the nature of its substituents.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Properties

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species. researchgate.net For pyrazine derivatives, CV can reveal the potentials at which the molecule undergoes oxidation and reduction. The pyrazine ring is inherently electron-deficient and typically undergoes reduction. mdpi.com

The substitution pattern on this compound—featuring electron-donating amino (-NH₂) and methylamino (-NHCH₃) groups and an electron-withdrawing bromo (-Br) group—creates a complex electronic environment. Electron-donating groups are expected to make the reduction of the pyrazine ring more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate it (a shift to more positive potentials). dtu.dknih.gov The interplay of these competing effects determines the final redox potentials of the molecule.

Differential Pulse Voltammetry (DPV) is another technique that offers higher sensitivity and better resolution of redox peaks compared to CV. It is particularly useful for quantifying concentrations and studying complex electrochemical processes. The resulting DPV voltammogram for a pyrazine derivative would show peak-shaped responses corresponding to its redox events.

Table 3: Representative Electrochemical Data for a Substituted Pyrazine This table illustrates typical data obtained from CV experiments on pyrazine derivatives.

| Compound | Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) |

|---|---|---|---|---|

| Substituted Pyrazine | -1.15 | -1.07 | 80 | -1.11 |

Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = Peak Separation, E₁/₂ = Half-wave Potential

Determination of Electrochemical Energy Gaps (Egap) and Frontier Molecular Orbitals (FMOs)

The data obtained from cyclic voltammetry can be used to estimate the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jlu.edu.cn The onset potentials of the first oxidation and reduction events are correlated with the HOMO and LUMO energy levels, respectively.

These energy levels can be estimated using empirical equations that relate them to the redox potentials measured against a reference electrode (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).

E(HOMO) ≈ -[E(ox, onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

E(LUMO) ≈ -[E(red, onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

The difference between the HOMO and LUMO energies provides the electrochemical energy gap (Egap), a crucial parameter for understanding the electronic and optical properties of the molecule. researchgate.netrsc.org A smaller energy gap generally corresponds to easier electronic excitation. Theoretical methods, such as Density Functional Theory (DFT), can also be employed to calculate the FMO energies and complement the experimental findings. researchgate.net

Table 4: FMO Energy and Egap Calculation from Electrochemical Data

| Parameter | Value (V vs. Fc/Fc⁺) | Calculated Energy (eV) |

|---|---|---|

| Onset Oxidation Potential (Eox) | 0.85 | E(HOMO) ≈ -5.65 |

| Onset Reduction Potential (Ered) | -1.10 | E(LUMO) ≈ -3.70 |

| Electrochemical Energy Gap (Egap) | N/A | 1.95 |

Reactivity and Reaction Pathways of 6 Bromo N2 Methylpyrazine 2,3 Diamine

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at carbon positions bearing a good leaving group, such as the bromine atom at C-6. The reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrazine core.

The bromine atom at the C-6 position can be readily displaced by various nucleophiles. Reactions with primary and secondary amines (amination) or thiols (thiolation) provide a direct route to a wide array of functionalized pyrazine derivatives. These SNAr reactions are typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF), in the presence of a non-nucleophilic base to neutralize the HBr generated. nih.govmdpi.com The choice of base is crucial to deprotonate the nucleophile without competing in the substitution reaction.

For most electron-deficient heterocycles, these substitutions can proceed smoothly, often at room temperature or with moderate heating. nih.gov The presence of the electron-donating amino groups on the pyrazine ring in 6-Bromo-N2-methylpyrazine-2,3-diamine may slightly decrease the ring's electrophilicity compared to an unsubstituted halopyrazine, potentially requiring more forcing conditions.

| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|

| Primary Amine | Aniline | K₂CO₃, Cs₂CO₃ | DMF, DMAc | 6-Arylamino-N2-methylpyrazine-2,3-diamine |

| Secondary Amine | Piperidine | K₂CO₃, NaH | DMF, DMSO | 6-(Piperidin-1-yl)-N2-methylpyrazine-2,3-diamine |

| Thiol | Benzenethiol | K₂CO₃ | DMAc | 6-(Phenylthio)-N2-methylpyrazine-2,3-diamine |

| Alkoxide | Sodium Methoxide | - (Reagent is a base) | Methanol (B129727), THF | 6-Methoxy-N2-methylpyrazine-2,3-diamine |

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly prominent. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position of the pyrazine ring. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to maximize yield and prevent side reactions like debromination. nih.govresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the Pd catalyst and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent System | Toluene/Water, Dioxane/Water, DME | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Phenylboronic acid, Thiophene-2-boronic acid | Source of the new carbon-based substituent. |

Reactions Involving Amino Groups

The molecule possesses two distinct amino groups: a primary amine (-NH₂) at the C-3 position and a secondary N-methylamino group (-NHCH₃) at the C-2 position. Both groups are nucleophilic and can undergo a variety of reactions, including acylation and alkylation. Furthermore, their vicinal arrangement (on adjacent carbons) is crucial for cyclocondensation reactions to form fused heterocyclic systems.

Both amino groups can be acylated using reagents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, they can be alkylated with alkyl halides or sulfates. A key consideration in these reactions is chemoselectivity. The primary amine at C-3 is generally more nucleophilic and less sterically hindered than the secondary N-methylamino group at C-2. Consequently, under carefully controlled, stoichiometric conditions, reactions are expected to occur preferentially at the primary amine. However, with an excess of the electrophile and more forcing conditions, di-substitution is likely.

| Reaction Type | Reagent Class | Example Reagent | Expected Product (Mono-addition at NH₂) |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride | N-(6-Bromo-2-(methylamino)pyrazin-3-yl)acetamide |

| Acylation | Acid Anhydride | Acetic Anhydride | N-(6-Bromo-2-(methylamino)pyrazin-3-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl Iodide | 6-Bromo-N2,N3-dimethylpyrazine-2,3-diamine |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(6-Bromo-2-(methylamino)pyrazin-3-yl)-4-methylbenzenesulfonamide |

The 1,2-diamine functionality is a classic precursor for the synthesis of fused five-membered heterocycles. The reaction of this compound with various one-carbon or one-nitrogen synthons can lead to the formation of biologically relevant imidazo[4,5-b]pyrazines and triazolo[4,5-b]pyrazines. nih.govresearchgate.net

Imidazo[4,5-b]pyrazine Formation: Condensation with aldehydes or ketones, followed by oxidative cyclization, or direct reaction with carboxylic acids (or their derivatives like orthoesters and acid chlorides) builds a fused imidazole (B134444) ring. organic-chemistry.org The reaction with a carboxylic acid, for example, introduces a substituent at the C-2 position of the resulting imidazopyrazine system.

Triazolo[4,5-b]pyrazine Formation: The formation of a fused triazole ring is typically achieved through diazotization of the diamine. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) converts the vicinal diamines into a fused 1,2,3-triazole ring system. researchgate.netnih.gov

| Target Heterocycle | Reagent Type | Example Reagent | Resulting Fused Ring |

|---|---|---|---|

| Imidazo[4,5-b]pyrazine | Carboxylic Acid / Derivative | Formic Acid or Triethyl Orthoformate | Imidazole |

| Imidazo[4,5-b]pyrazine | Aldehyde | Benzaldehyde | Imidazole (substituted) |

| Triazolo[4,5-b]pyrazine | Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid | 1,2,3-Triazole |

Redox Chemistry of the Pyrazine Ring System

The pyrazine ring, like other nitrogen-containing aromatic heterocycles, can participate in redox reactions. The electron-deficient nature of the ring makes it susceptible to reduction, while the lone pairs on the nitrogen atoms allow for oxidation.

Reduction: The pyrazine ring can be catalytically hydrogenated to yield dihydropyrazine (B8608421) or the fully saturated piperazine (B1678402) ring system. The conditions for these reductions (catalyst, pressure, temperature) determine the extent of saturation. The electron-donating amino groups increase the electron density of the ring, making it somewhat more resistant to reduction compared to unsubstituted pyrazine.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The presence of two nitrogen atoms allows for the potential formation of mono-N-oxides or di-N-oxides. The electron-donating amino groups would make the pyrazine ring more susceptible to oxidation. The regioselectivity of N-oxidation would be influenced by both steric and electronic effects of the substituents.

The redox potential of the molecule is a key property, as related N-heterocyclic compounds like phenazines are known to be redox-active and can participate in electron transfer processes. nih.gov

Reduction Processes and Hydrogenation Studies

The reduction of this compound can target either the bromine substituent or the pyrazine ring itself. The C-Br bond is susceptible to cleavage under various reductive conditions, offering a pathway to debrominated derivatives.

Catalytic hydrogenation is a common method for the reduction of aryl halides. In the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, the bromine atom can be replaced by a hydrogen atom. This process, known as hydrodehalogenation, would yield N2-methylpyrazine-2,3-diamine. The reaction conditions, including catalyst choice, solvent, and temperature, would be crucial to achieve selective debromination without affecting the pyrazine ring or the amino groups. The partial hydrogenation of the double bond in a coupled product of a pyrazine derivative has been observed, suggesting the pyrazine ring can be susceptible to reduction under certain conditions. rsc.org

The pyrazine ring itself is generally aromatic and requires relatively harsh conditions to be reduced. However, dearomatizing conversions of pyrazines to 1,4-dihydropyrazine (B12976148) and 1,2,3,4-tetrahydropyrazine derivatives have been achieved using boron reagents under transition-metal-free conditions. rsc.org Complete hydrogenation of the pyrazine ring to a piperazine is also a possibility under more forcing conditions.

| Reduction Reaction | Potential Product(s) | Relevant Observations from Analogous Systems |

| Hydrodehalogenation | N2-methylpyrazine-2,3-diamine | Catalytic hydrogenation is a standard method for removing halogen substituents from aromatic rings. |

| Pyrazine Ring Reduction | Dihydropyrazine or Tetrahydropyrazine derivatives, Piperazine derivative | Pyrazines can undergo dearomatization with specific boron reagents. rsc.org Hydrogenation of the pyrazine ring typically requires forcing conditions. |

Regioselectivity and Stereoselectivity in Synthetic Transformations

The substitution pattern of this compound creates a molecule with distinct reactive sites, leading to considerations of regioselectivity in its synthetic transformations. Stereoselectivity becomes a factor in reactions that introduce new chiral centers.

Regioselectivity:

The primary sites for synthetic transformations are the bromine atom and the two amino groups. The bromine atom, attached to the electron-deficient pyrazine ring, is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine nitrogens activates the C-Br bond towards attack by nucleophiles.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are highly effective for the functionalization of bromopyrazines. rsc.orgacs.org These reactions would be expected to occur selectively at the C-Br bond, allowing for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups. The presence of the two amino groups on the pyrazine ring can influence the reactivity and may require protection depending on the reaction conditions.

The two amino groups also present opportunities for regioselective reactions. The primary amino group (-NH2) and the secondary methylamino group (-NHCH3) have different nucleophilicities and steric environments. Acylation, alkylation, or sulfonylation reactions could potentially be directed to one of the amino groups over the other by carefully selecting the reagents and reaction conditions. For instance, the less sterically hindered primary amino group might react preferentially under certain conditions.

Stereoselectivity:

| Transformation | Expected Regioselectivity | Controlling Factors |

| Nucleophilic Aromatic Substitution | At the C-Br position | Electronic activation by the pyrazine ring. |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | At the C-Br position | Catalyst and reaction conditions. |

| Reactions at Amino Groups (e.g., Acylation) | Preferential reaction at the primary or secondary amine | Steric hindrance, nucleophilicity of the amino groups, and nature of the electrophile. |

Computational and Theoretical Investigations of 6 Bromo N2 Methylpyrazine 2,3 Diamine

Density Functional Theory (DFT) Studies

No specific DFT studies for 6-Bromo-N2-methylpyrazine-2,3-diamine have been found in the searched literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. A typical DFT analysis of a novel compound would include the following calculations, though data for the target compound is unavailable.

Electronic Structure Calculations: HOMO-LUMO Energy Levels and Band Gaps

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap for this compound is not present in the available literature. These parameters are crucial for understanding a molecule's electronic properties and reactivity. For context, DFT studies on other substituted bromo-heterocyclic compounds have reported HOMO-LUMO energy gaps in the range of 2.3 to 4.4 eV, but this cannot be directly extrapolated to the target molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack, has not been published for this compound. This analysis is fundamental for predicting the chemical behavior of a compound in reactions.

Vibrational Analysis and Spectroscopic Property Prediction

There are no published computational vibrational analyses used to predict the infrared (IR) or Raman spectra of this compound. Such studies, often performed using DFT, help in assigning vibrational modes to experimentally observed spectral peaks.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

A Natural Bond Orbital (NBO) analysis for this compound, which would provide insight into charge delocalization, hyperconjugative interactions, and the stability of the molecule, has not been reported.

Molecular Dynamics (MD) Simulations for Conformation and Interaction Dynamics

No records of Molecular Dynamics (MD) simulations for this compound were found. MD simulations are employed to study the conformational dynamics of a molecule over time and its interactions with other molecules, such as solvents or biological macromolecules.

In Silico Docking Studies of Pyrazine (B50134) Scaffolds with Molecular Targets

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for understanding how a ligand, such as a pyrazine derivative, might interact with a biological target, typically a protein or enzyme.

Docking studies on various pyrazine-based compounds have revealed common binding modes and interaction mechanisms that are crucial for their biological activity. nih.gov The heteroaromatic nature of the pyrazine ring allows it to participate in a unique combination of polar and nonpolar interactions. nih.govresearchgate.net This dual characteristic is fundamental to its ability to bind effectively within the active sites of diverse protein targets. nih.gov

The structural features of the pyrazine scaffold are key determinants of its molecular interactions. Computational models can predict these interactions with a high degree of accuracy. The most frequently observed interaction for the pyrazine ring is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. nih.govfigshare.com A weaker, but still significant, interaction is the weak hydrogen bond with a pyrazine hydrogen atom acting as a donor. nih.govfigshare.com

Beyond classical hydrogen bonds, pyrazine scaffolds are known to engage in several other crucial non-covalent interactions:

π-Interactions: The aromatic nature of the pyrazine ring facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within a protein's binding pocket. nih.govresearchgate.net These interactions are vital for stabilizing the ligand-protein complex. researchgate.net

Halogen Bonds: In chloro-substituted pyrazines, halogen bonds have been identified as a contributing interaction. nih.govfigshare.com Given the presence of a bromine atom in this compound, it is plausible that this moiety could also participate in halogen bonding.

Coordination to Metal Ions: The nitrogen atoms in the pyrazine ring can coordinate with metal ions present in the active sites of metalloenzymes. nih.govfigshare.com

Intramolecular Hydrogen Bonds: Interactions can also occur within the pyrazine ligand itself, influencing its conformation and how it presents itself to the target protein. nih.govfigshare.com

A study of pyrazine-pyridone derivative 5d, for example, identified its high binding affinity as a result of two primary interactions: one hydrogen-donor and one π-hydrogen bond with the bacterial target. researchgate.net Molecular docking of other pyrazine derivatives has highlighted the importance of hydrogen bonds with key residues like Glu171, Glu121, and Lys67 in PIM-1 kinase. japsonline.com These predictive studies underscore that the pyrazine scaffold is not merely an aromatic isostere but a highly interactive moiety with significant potential for protein interactions. nih.govresearchgate.net

| Interaction Type | Description | Example from Literature |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine nitrogen atom accepts a hydrogen from a donor group on the protein. | Most frequent interaction observed for pyrazine-based ligands. nih.govfigshare.com |

| Hydrogen Bond (Donor) | Pyrazine C-H group donates a hydrogen to an acceptor group on the protein. | Observed as a common, though weaker, interaction. nih.govfigshare.com |

| π-π Stacking | Stacking of the aromatic pyrazine ring with aromatic amino acid residues (e.g., Phe, Tyr, His). | Pyrazine involved in three π−π stacking interactions with Phe144, Phe200, and His172 residues of HDAC3. researchgate.net |

| Halogen Bond | Interaction involving the halogen substituent (e.g., Cl, Br) on the pyrazine ring. | Identified in studies of chloropyrazines. nih.govfigshare.com |

| Metal Coordination | Nitrogen atoms of the pyrazine ring coordinate with a metal ion in the protein's active site. | A known potential interaction for pyrazine scaffolds. nih.govfigshare.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Perspectives for Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, QSAR studies are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that govern their potency.

QSAR models are built by calculating a set of molecular descriptors for a series of pyrazine compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods are then employed to create a model that correlates these descriptors with the observed biological activity. semanticscholar.org

Commonly used statistical techniques in QSAR studies of pyrazine derivatives include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). semanticscholar.orgijournalse.org

Artificial Neural Networks (ANN): A more complex, non-linear modeling technique inspired by the structure of the human brain, which can often capture more intricate relationships between structure and activity. semanticscholar.org

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Studies have successfully applied these methods to various classes of pyrazine derivatives. For example, a 2D-QSAR model was developed for 78 pyrazine derivatives to predict their odor thresholds, using descriptors calculated by Density Functional Theory (DFT) methods. ijournalse.org Another study on pyrazine derivatives as antiproliferative agents utilized both MLR and ANN models, finding that the ANN technique yielded a more significant correlation. semanticscholar.org Similarly, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors, showing good statistical validity. japsonline.com The success of these models indicates their potential for guiding the design of novel pyrazine compounds with enhanced activities. semanticscholar.org

| Study Focus | Pyrazine Derivatives Class | Modeling Method(s) | Key Statistical Results | Reference |

|---|---|---|---|---|

| Antiproliferative Agents | General pyrazine derivatives | MLR, ANN | ANN model was found to be more significant than the MLR model. | semanticscholar.org |

| Olfactive Thresholds | 78 pyrazine derivatives | MLR | Model showed high internal and external consistency. | ijournalse.org |

| PIM-1 Kinase Inhibitors | 3-(pyrazin-2-yl)-1H-indazole derivatives | 3D-QSAR | r² = 0.922, q² = 0.8629 for the best model. | japsonline.com |

| Bruton's Tyrosine Kinase Inhibitors | 8-Amino-imidazo[1,5-a]pyrazine derivatives | Gaussian and field-based 3D-QSAR | q² = 0.67 (Gaussian), q² = 0.60 (field-based); r² = 0.93 (Gaussian), r² = 0.92 (field-based). | japsonline.com |

| Carbonic Anhydrase Inhibitors | 34 pyrazoline derivatives | MLR (DFT-based descriptors) | Best model had R² = 0.79, R²test = 0.95, Q²cv = 0.64. | nih.gov |

Applications As a Key Intermediate in Advanced Chemical Synthesis

Precursor for Pyrazine-Based Ligands and Metal Complexes

The inherent structure of 6-Bromo-N2-methylpyrazine-2,3-diamine, with its two nitrogen atoms within the pyrazine (B50134) ring and two exocyclic amino groups, makes it an excellent candidate for the synthesis of polydentate ligands. The vicinal diamine arrangement allows for the formation of stable five-membered chelate rings with metal ions, a highly favorable configuration in coordination chemistry.

The synthesis of ligands from pyrazine precursors is a well-established strategy for creating coordination compounds with specific electronic and structural properties. mdpi.comnih.gov The nitrogen atoms of the pyrazine ring can act as coordination sites, and the amino groups of this compound provide additional points for metal binding, classifying it as a potent bidentate or potentially bridging ligand. nih.gov The subsequent reaction of these pyrazine-based ligands with various metal salts, such as those of manganese, iron, cobalt, and nickel, leads to the formation of stable metal complexes. mdpi.commdpi.com The properties of these resulting complexes, including their geometry, stability, and reactivity, are directly influenced by the nature of the pyrazine ligand and the coordinated metal ion. jmchemsci.com The presence of the bromo and methyl substituents on the pyrazine ring of the parent compound allows for fine-tuning of the ligand's steric and electronic properties, which in turn modulates the characteristics of the final metal complex.

Building Block for Fused Polycyclic Aromatic Nitrogen Heterocycles

The diamino functionality of this compound is particularly well-suited for the construction of fused polycyclic aromatic nitrogen heterocycles. These ring systems are of significant interest due to their prevalence in pharmacologically active molecules. nih.govias.ac.in The reaction of the adjacent amino groups with various dielectrophiles or their equivalents leads to the formation of an additional fused ring onto the pyrazine core.

A prominent example is the synthesis of imidazo[4,5-b]pyrazine derivatives. This fused heterocyclic system is considered a structural analog of purines and exhibits a wide range of biological activities. nih.govmdpi.com The condensation of a 2,3-diaminopyrazine (B78566) derivative with an appropriate reagent can efficiently yield the imidazo[4,5-b]pyrazine scaffold. nih.govmdpi.com Similarly, the compound can serve as a precursor for other fused systems like pyrrolopyrazines. nih.gov The bromo-substituent on the pyrazine ring is retained during these cyclization reactions, offering a reactive handle for further synthetic modifications and the introduction of additional molecular diversity. This strategic placement of a halogen allows for subsequent cross-coupling reactions to build even more complex polycyclic structures. nih.gov

Intermediate in the Synthesis of Scaffolds for Modulating Biological Targets

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. mdpi.compharmablock.comlifechemicals.com this compound serves as a valuable intermediate in the synthesis of such pyrazine-based scaffolds designed to interact with biological targets. The combination of the pyrazine core, a halogen for further functionalization, and amino groups for derivatization makes it a versatile starting material for creating libraries of potential drug candidates.

Pyrazine Derivatives as Core Structures in Scaffold-Based Research

Pyrazine-containing scaffolds are particularly prominent in the development of kinase inhibitors. mdpi.comed.ac.ukmdpi.com Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer. mdpi.comed.ac.uk The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase active site. pharmablock.com By using this compound as a starting material, medicinal chemists can synthesize a variety of substituted pyrazine derivatives. The amino groups can be acylated, alkylated, or used in cyclization reactions, while the bromo group can be replaced through cross-coupling reactions to introduce different aryl or alkyl substituents. This allows for a systematic exploration of the chemical space around the pyrazine core to optimize binding affinity and selectivity for a specific kinase target. nih.gov The resulting libraries of compounds are then screened for their ability to modulate the activity of these biological targets.

Design of Compounds with Enhanced Molecular Recognition Properties

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes and drug action. The pyrazine nucleus possesses features that are conducive to molecular recognition, including its aromaticity and the presence of nitrogen atoms capable of forming hydrogen bonds. researchgate.net The heteroaromatic nature of pyrazines allows for a unique combination of polar and non-polar interactions. researchgate.net

Derivatives of this compound can be designed to have enhanced molecular recognition properties. The amino and methylamino groups can be modified to introduce additional hydrogen bond donors or acceptors, or to create specific steric features that favor binding to a particular biological target. The bromo-substituent can be replaced with groups that can participate in other non-covalent interactions, such as π-π stacking or halogen bonding. For instance, the design of pyrazine-based compounds that can be recognized by host molecules like calix nih.govpyrroles demonstrates the potential for creating highly specific host-guest complexes. researchgate.netrsc.orgnih.gov By systematically modifying the substituents on the pyrazine ring, it is possible to tailor the molecule's shape, size, and electronic properties to achieve high-affinity and selective binding to a target protein or other biomolecule.

Role in Material Science Applications

While the primary applications of this compound are in the life sciences, its chemical functionalities also make it a potential candidate for applications in material science. The pyrazine ring is a component of various functional materials, including polymers and light-responsive materials, due to its electronic properties and rigid structure. lifechemicals.com

Synthesis of Pyrazine-Derived Monomers for Polymer Applications

The presence of two reactive amino groups in this compound allows it to function as a monomer in polymerization reactions. Specifically, it can undergo polycondensation with dicarboxylic acids, diacyl chlorides, or other suitable difunctional monomers to form polyamides or other condensation polymers. The incorporation of the pyrazine ring into the polymer backbone can impart desirable properties such as thermal stability, specific electronic characteristics, and the ability to coordinate with metals. The resulting pyrazine-based polymers could find applications in areas such as organic electronics, photovoltaics, and as specialty materials with tailored properties. lifechemicals.com The bromo- and methyl-substituents on the pyrazine ring of the monomer unit would also be incorporated into the polymer, offering further opportunities to modify the final material's properties.

Design Principles for Pyrazine-Containing Functional Materials